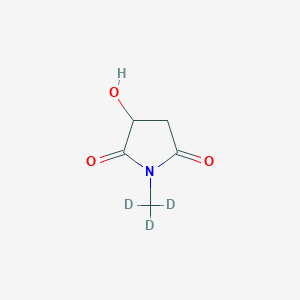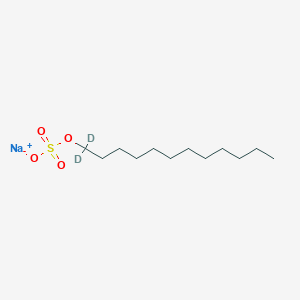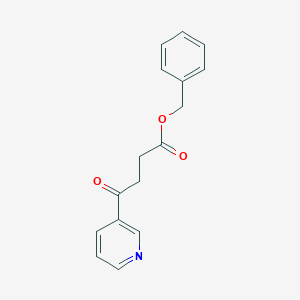
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid is a complex organic compound that combines the structural features of an isoindoline derivative and a hydroxy acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindoline Core: The initial step involves the cyclization of a suitable precursor, such as a substituted benzylamine, under acidic or basic conditions to form the isoindoline core.
Introduction of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation reactions using benzene and a suitable catalyst like aluminum chloride.
Hydroxy Acid Formation: The 2-hydroxy-2-phenylacetic acid moiety can be synthesized through the oxidation of a phenyl-substituted glycol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the isoindoline ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions, palladium on carbon for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases due to their ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism of action of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one: A similar compound lacking the hydroxy acid moiety.
2-hydroxy-2-phenylacetic acid: A simpler compound without the isoindoline structure.
Uniqueness
The uniqueness of 7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid lies in its combined structural features, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from its simpler counterparts.
属性
IUPAC Name |
7,7-diphenyl-2,3,3a,5,6,7a-hexahydro-1H-isoindol-4-one;2-hydroxy-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO.C8H8O3/c22-19-11-12-20(15-7-3-1-4-8-15,16-9-5-2-6-10-16)18-14-21-13-17(18)19;9-7(8(10)11)6-4-2-1-3-5-6/h1-10,17-18,21H,11-14H2;1-5,7,9H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNFYEUNEWZIKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2CNCC2C1=O)(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5,6,7,8-tetrahydronaphthalene-2-carbonitrile](/img/structure/B8018720.png)

![Methyl 1-[(4-chlorophenyl)methyl]-5-[(4,4-diphenylpiperidin-1-yl)methyl]imidazole-4-carboxylate](/img/structure/B8018752.png)
![3,5-diamino-6-chloro-N-[(3,4-dichlorophenyl)methyl]pyrazine-2-carboxamide](/img/structure/B8018757.png)
![3-[[4,6-Bis[bis(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl]-(3-hydroxypropyl)amino]propan-1-ol](/img/structure/B8018764.png)
![4-[[5-(4-Ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]methylamino]-2-methyl-5-propylpyrazole-3-carboxamide](/img/structure/B8018770.png)





![5-O-benzyl 1-O-[(2S)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl] (2S)-2-(phenylmethoxycarbonylamino)pentanedioate](/img/structure/B8018823.png)
![(E)-(4-carboxyphenyl)methylidene-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)amino]azanium;chloride](/img/structure/B8018825.png)
